Methyl 4-oxoisochromane-5-carboxylate
Description
Methyl 4-oxoisochromane-5-carboxylate is a substituted isochromane derivative characterized by a fused bicyclic structure comprising a benzene ring fused to a six-membered oxygen-containing heterocycle (isochromane). The compound features a ketone group at the 4-position and a methyl ester moiety at the 5-position.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-oxo-1H-isochromene-5-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)8-4-2-3-7-5-15-6-9(12)10(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
SRWNGNYICLPYJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxoisochromane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with methanol in the presence of a catalyst to form the intermediate methyl phthalate. This intermediate then undergoes cyclization to yield the desired compound. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxoisochromane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-oxoisochromane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-oxoisochromane-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may interact with enzymes involved in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Features of Methyl Ester Derivatives
Key Observations:
Core Structure Differences :
- Isochromane (target compound) vs. Isoxazole/Chromene (analogs): The isochromane core provides a fused bicyclic system, while isoxazole (five-membered ring with N and O) and chromene (benzopyran) structures differ in ring size and heteroatom arrangement. This affects electronic properties and reactivity .
- Substituent Effects :
- The 4-ketone in the target compound may enhance hydrogen-bonding interactions compared to the 4-ethynyl group in chromene derivatives .
- Amino and methoxy groups in isoxazole analogs (e.g., ) introduce hydrogen-bond donors/acceptors, influencing crystallinity and solubility.
Key Observations:
- Bromination vs. Cyclization : Bromomethyl substituents (e.g., ) are introduced via radical bromination, whereas the target compound’s ketone may require oxidation or cyclization under acidic/basic conditions.
Table 3: Comparative Properties of Methyl Esters
| Property | This compound | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate |
|---|---|---|---|
| Solubility | Moderate (polar aprotic solvents) | High (due to amino/methoxy H-bonding) | Low (hydrophobic phenyl/bromine) |
| Reactivity | Electrophilic at ketone | Nucleophilic at amino group | Electrophilic at bromomethyl |
| Biological Activity | Not reported | Potential CNS activity (inferred) | Antimicrobial (bromine substituent) |
Key Observations:
- Bromine Substituents : Bromomethyl groups () enhance electrophilicity, making such compounds candidates for nucleophilic substitution reactions, unlike the ketone in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
